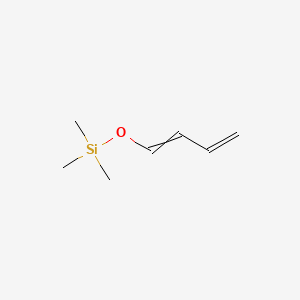

Buta-1,3-dienoxy(trimethyl)silane

Description

Contextualization within Silyl (B83357) Enol Ether and Dienol Ether Chemistry

Silyl enol ethers are a class of organosilicon compounds that feature a carbon-carbon double bond (enol) with a trimethylsiloxy group attached to one of the carbons. These compounds are essentially stabilized enolates, where the typically reactive oxygen anion is protected by a bulky and labile trimethylsilyl (B98337) group. This protection modulates the nucleophilicity of the enolate, rendering it a stable and isolable reagent that can be employed in a variety of carbon-carbon bond-forming reactions.

Buta-1,3-dienoxy(trimethyl)silane is a specific type of silyl enol ether, more precisely a silyl dienol ether. It possesses a conjugated diene system where one of the terminal carbons is attached to a trimethylsiloxy group. This extended conjugation, in conjunction with the electron-donating nature of the trimethylsiloxy group, makes the diene system particularly electron-rich and thus highly reactive towards a range of electrophiles.

Significance as a Versatile Reactive Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a versatile four-carbon building block, most notably as a diene in the Diels-Alder reaction. acs.orgsigmaaldrich.com The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. The electron-rich nature of this compound allows it to readily react with a wide variety of dienophiles, even those that are relatively electron-poor.

A key feature of its utility is the predictable regioselectivity observed in its Diels-Alder reactions with unsymmetrical dienophiles. libretexts.orgchemtube3d.commasterorganicchemistry.com The electron-donating trimethylsiloxy group directs the incoming dienophile to a specific orientation, leading to the preferential formation of one regioisomer over the other. This control over the reaction's outcome is a critical aspect of modern synthetic strategy.

Furthermore, the silyl enol ether functionality in the resulting cycloadduct can be readily hydrolyzed to reveal a ketone or aldehyde, or it can be used in subsequent transformations, such as the Mukaiyama aldol (B89426) addition. aksci.comsigmaaldrich.com This latent carbonyl functionality, masked as a stable silyl enol ether, allows for a stepwise and controlled elaboration of the molecular framework.

The compound's utility extends beyond the Diels-Alder reaction. It can participate in other pericyclic reactions and can serve as a nucleophile in various other carbon-carbon bond-forming processes, making it a truly versatile intermediate in the synthesis of natural products and other complex organic molecules. nih.gov

Historical Development and Key Milestones in its Chemical Utility

The development and application of this compound are intrinsically linked to the broader history of silyl enol ether chemistry. The pioneering work on the preparation and reactivity of silyl enol ethers in the mid-20th century laid the foundation for the use of compounds like this compound.

A significant milestone in the popularization of silyl dienol ethers was the work of Gilbert Stork and his contemporaries who demonstrated their utility as enolate equivalents in alkylation and other carbon-carbon bond-forming reactions. This was followed by the development of the Mukaiyama aldol addition in the 1970s, which showcased the power of silyl enol ethers as nucleophiles in Lewis acid-catalyzed reactions with carbonyl compounds. aksci.comsigmaaldrich.com

The application of silyl dienol ethers in Diels-Alder reactions, particularly the highly reactive and regioselective Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), further solidified the importance of this class of compounds. While closely related, this compound offers a simpler, unsubstituted diene system, providing a different set of synthetic possibilities. Over the years, research has continued to uncover new applications and refine the use of this compound in the synthesis of increasingly complex target molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 6651-43-0 aksci.comsigmaaldrich.comscbt.comsigmaaldrich.com |

| Molecular Formula | C7H14OSi sigmaaldrich.comscbt.com |

| Molecular Weight | 142.27 g/mol sigmaaldrich.comscbt.com |

| Appearance | Liquid sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 131 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

| Density | 0.811 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.448 (lit.) sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Data of a Related Compound: 1,4-Bis(trimethylsilyl)buta-1,3-diyne

| Spectroscopic Data | Values |

| IR (CCl4) cm-1 | 2080 (s), 1250 (s), 650 (s) orgsyn.org |

| UV (C6H12) nm max(ε) | 224 (80), 235 (150), 248 (260), 262 (345), 278 (250) orgsyn.org |

| 1H NMR (CDCl3, 250 MHz) δ | 0.22 (18 H) orgsyn.org |

Structure

3D Structure

Properties

Molecular Formula |

C7H14OSi |

|---|---|

Molecular Weight |

142.27 g/mol |

IUPAC Name |

buta-1,3-dienoxy(trimethyl)silane |

InChI |

InChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h5-7H,1H2,2-4H3 |

InChI Key |

UQGOYQLRRBTVFM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC=CC=C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Buta 1,3 Dienoxy Trimethyl Silane and Its Derivatives

Direct Synthetic Routes: Mechanistic and Catalytic Considerations

Direct synthetic routes to buta-1,3-dienoxy(trimethyl)silane and its derivatives predominantly involve the silylation of preformed enolates of α,β-unsaturated carbonyl compounds. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, including the choice of base, silylating agent, and solvent.

Optimized Silylation of Butadienyl Substrates

The most common precursor for the synthesis of this compound is crotonaldehyde. The process involves the deprotonation of the γ-proton to form a vinylogous enolate, which is subsequently trapped with a trimethylsilylating agent. The optimization of this process hinges on the efficient and regioselective formation of the desired dienolate.

Key to this transformation is the selection of a suitable base and silylating agent. Strong, non-nucleophilic bases are typically employed to ensure rapid and complete deprotonation, minimizing side reactions. The choice of silylating agent can also influence the reaction efficiency.

Table 1: Comparison of Silylating Agents for Dienolate Trapping

| Silylating Agent | Leaving Group | Reactivity | Comments |

| Trimethylsilyl (B98337) chloride (TMSCl) | Cl⁻ | High | Most common and cost-effective. |

| Trimethylsilyl triflate (TMSOTf) | TfO⁻ | Very High | Used for less reactive enolates. |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | Acetamide | Moderate | Offers milder reaction conditions. |

The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to ensure kinetic control and prevent unwanted side reactions.

Base-Mediated Approaches to Dienoxysilane Formation

The regiochemical outcome of the deprotonation of α,β-unsaturated carbonyl compounds is governed by the principles of kinetic versus thermodynamic control. udel.edumasterorganicchemistry.com This allows for the selective formation of different dienoxysilane isomers.

Kinetic Control: Deprotonation at the less hindered α-position or the γ-position occurs faster. Using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate, which upon silylation, yields the corresponding dienoxysilane. udel.edu For crotonaldehyde, deprotonation at the γ-methyl group leads to the desired this compound.

Thermodynamic Control: In contrast, using a weaker base or allowing the reaction to reach equilibrium at higher temperatures leads to the formation of the more stable, thermodynamically favored enolate. masterorganicchemistry.com

The choice of base is therefore critical in directing the regioselectivity of the dienoxysilane formation.

Table 2: Influence of Base on the Regioselective Silylation of α,β-Unsaturated Ketones

| Base | Steric Hindrance | Control | Predominant Product |

| Lithium diisopropylamide (LDA) | High | Kinetic | Less substituted dienoxysilane |

| Sodium hydride (NaH) | Low | Thermodynamic | More substituted dienoxysilane |

| Triethylamine (B128534) (Et₃N) | Moderate | Often Thermodynamic | More substituted dienoxysilane |

Indirect Synthesis and Structural Analogues

Beyond the direct silylation of enolates, this compound and its derivatives can be accessed through indirect methods, including functional group interconversions and the synthesis of substituted analogues from various precursors.

Generation via Functional Group Interconversions of Precursors

A notable example of generating a substituted this compound involves the synthesis of 1-methoxy-3-trimethylsiloxy-1,3-butadiene. This highly valuable diene, often referred to as Danishefsky's diene, is prepared from 4-methoxy-3-buten-2-one. researchgate.net The synthesis involves a base-mediated reaction with triethylamine and chlorotrimethylsilane, facilitated by the presence of zinc chloride as a catalyst. researchgate.net This method highlights the potential to introduce various functionalities onto the diene skeleton through the careful selection of starting materials.

Further transformations of silyl-substituted butadienes can also lead to a variety of functionalized dienoxysilanes. For instance, a C-Si bond can be converted to a C-halogen bond through halodesilylation, providing a handle for further cross-coupling reactions. nih.gov

Synthesis of Substituted Buta-1,3-dienoxy(trimethyl)silanes and Isomers

The synthesis of substituted buta-1,3-dienoxy(trimethyl)silanes can be achieved by starting with appropriately substituted α,β-unsaturated aldehydes or ketones and applying the direct silylation methods described earlier. The substitution pattern on the starting material will dictate the structure of the resulting dienoxysilane.

For example, the hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne can lead to a variety of silyl-substituted butadienes, which can then be further functionalized. nih.govbohrium.com While not directly producing dienoxysilanes, these methods demonstrate the versatility of silicon chemistry in constructing complex diene systems. The synthesis of various substituted vinyloxy(trimethyl)silanes has been reported, and these methods can be extended to the synthesis of substituted dienoxysilanes.

Control of Stereochemistry in this compound Synthesis

The stereochemistry of the double bonds in this compound is a critical aspect, as it influences the stereochemical outcome of subsequent reactions, particularly Diels-Alder cycloadditions. The formation of either the (E) or (Z) isomer of the silyloxy-substituted double bond can often be controlled by the conditions of the enolate formation and silylation.

The geometry of the resulting dienoxysilane is often a reflection of the geometry of the precursor enolate. The formation of a specific enolate geometry can be influenced by factors such as the nature of the cation, the solvent, and the presence of additives. For instance, the use of hexamethylphosphoramide (B148902) (HMPA) as a co-solvent can favor the formation of one stereoisomer over another by disrupting the aggregation of lithium enolates.

The synthesis of trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene is a well-established procedure, indicating that stereocontrol is achievable for substituted systems. bohrium.com The principles governing the stereoselective formation of silyl (B83357) enol ethers from ketones can be extrapolated to the synthesis of dienoxysilanes, where careful selection of the base and reaction conditions can lead to the preferential formation of a desired stereoisomer.

Regioselective Preparations of the Silyloxy Moiety

The regioselective formation of the silyloxy moiety in this compound derivatives is a critical aspect of their synthesis, dictating the subsequent reactivity of the diene. Control over the position of the trimethylsilyloxy group is typically achieved by carefully selecting the starting materials and reaction conditions.

One common strategy involves the silylation of enolates derived from α,β-unsaturated ketones. The choice of base and reaction conditions can influence the regioselectivity of enolate formation, leading to either the kinetic or thermodynamic silyl enol ether. wikipedia.org For instance, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78°C) typically favors the formation of the kinetic enolate by abstracting a proton from the less substituted α-carbon. wikipedia.orgyoutube.com Subsequent trapping of this enolate with trimethylsilyl chloride (TMSCl) yields the corresponding kinetic silyl enol ether. wikipedia.org Conversely, weaker bases such as triethylamine, often at higher temperatures, tend to favor the formation of the more stable, thermodynamically controlled silyl enol ether. wikipedia.orgyoutube.com

A notable method for the regioselective synthesis of 2-silyloxy-1,3-dienes involves the silver-catalyzed silylene transfer to divinyl ketones. acs.orgacs.orgnyu.edu This reaction exhibits a predictable regioselectivity, with the silylene transfer preferentially occurring to the side of the divinyl ketone that bears a β-substituent over the side with an α-substituent. nih.govacs.org This selectivity is consistent with the observed patterns of nucleophilic additions to divinyl ketones. acs.org The steric bulk of the substituents on the divinyl ketone can further enhance this regioselectivity. acs.org

Another approach involves the reaction of 1,3-bis(trimethylsilyloxy)buta-1,3-dienes with various electrophiles. These reactions, often mediated by Lewis acids like titanium tetrachloride (TiCl4), can lead to the formation of functionalized salicylates and cyclohexenones, where the regiochemical outcome is determined by the nature of the reactants and the reaction pathway. researchgate.net

The regioselectivity can also be controlled in the hydrosilation of α,β-unsaturated carbonyl compounds. For example, the use of specific rhodium catalysts can direct the silylation to particular positions. acs.org

Here is a data table summarizing the regioselective synthesis of silyloxy dienes:

| Starting Material | Reagents and Conditions | Product | Regioselectivity | Ref |

| Unsymmetrical Ketone | 1. LDA, -78°C; 2. TMSCl | Kinetic Silyl Enol Ether | High | wikipedia.org |

| Unsymmetrical Ketone | Triethylamine, TMSCl | Thermodynamic Silyl Enol Ether | High | wikipedia.org |

| Divinyl Ketones | Silylene, AgO2CCF3 | 2-Silyloxy-1,3-dienes | β-substitution favored | acs.org |

| 1,3-Bis(trimethylsilyloxy)buta-1,3-dienes | Enones, TiCl4 | Salicylates/Cyclohexenones | Dependent on electrophile | researchgate.net |

Stereoselective Access to (E)- and (Z)-Isomers

Achieving stereocontrol in the synthesis of this compound to selectively produce either the (E)- or (Z)-isomer is a significant challenge that has been addressed through various innovative methodologies.

A powerful strategy for the Z-selective synthesis of silyl enol ethers involves a nickel-catalyzed remote functionalization of ketones through a "chain walking" process. nih.gov This method allows for the formation of Z-silyl enol ethers with high stereoselectivity, independent of the thermodynamic preference of the resulting double bond. The positional and stereochemical control is dictated by the directionality of the catalyst's chain walk along an alkyl chain. nih.gov

For the synthesis of (Z)-silyl enol ethers from aldehydes, a cooperative cobalt-based catalytic system has been developed. acs.org This system facilitates a one-carbon extension of aldehydes, leading to the formation of (Z)-silyl enol ethers with high stereoselectivity. A key feature of this catalyst is a boron center within the ligand architecture that assists in activating the aldehyde. acs.org

The stereoselective synthesis of (E,E)-dienes can be achieved through Hiyama cross-coupling reactions of 1-(triethoxysilyl)buta-1,3-dienes with aryl or alkenyl iodides. nih.govresearchgate.net These palladium-catalyzed reactions proceed with high stereoselectivity, predominantly yielding the (E,E)-isomer, although trace amounts of (E,Z)-isomers may also be formed. nih.gov

Furthermore, the stereochemistry of the starting material can be translated to the product. For instance, the copper-catalyzed coupling of E- or Z-vinyl iodides with formamide, followed by dehydration, can produce the corresponding E- or Z-isocyanoalkenes with high stereofidelity. nsf.gov This principle can be applied to the synthesis of stereochemically defined silyloxy dienes.

Ionic liquids have also been explored for the preparation of silyl enol ethers, with the nature of the cation in the ionic liquid influencing the reaction yield. organic-chemistry.org While not exclusively focused on stereoselectivity, the choice of solvent and additives can play a crucial role in directing the stereochemical outcome.

Below is a data table summarizing methods for stereoselective synthesis:

| Isomer | Method | Catalyst/Reagents | Key Features | Ref |

| (Z) | Remote Functionalization of Ketones | Nickel Catalyst | Chain walking mechanism, high Z-selectivity | nih.gov |

| (Z) | One-Carbon Extension of Aldehydes | Cobalt-based catalyst with Boron | High Z-selectivity for aldehydes | acs.org |

| (E,E) | Hiyama Cross-Coupling | Palladium Catalyst, TBAF | High (E,E)-selectivity from silyl dienes | nih.govresearchgate.net |

| (E) or (Z) | Coupling and Dehydration | Copper Catalyst | Stereochemistry of vinyl iodide is retained | nsf.gov |

Advanced Reactivity and Mechanistic Investigations of Buta 1,3 Dienoxy Trimethyl Silane

Cycloaddition Chemistry of Buta-1,3-dienoxy(trimethyl)silane

The chemical behavior of this compound is dominated by its participation in cycloaddition reactions, which allow for the rapid construction of complex cyclic frameworks. The strategic placement of the trimethylsiloxy group activates the diene system, making it a highly valuable component in various synthetic transformations.

Diels-Alder Reactions as a Key Transformation

The Diels-Alder reaction, a cornerstone of organic chemistry, stands out as the most prominent transformation involving this compound. This [4+2] cycloaddition provides a powerful method for forming six-membered rings with a high degree of stereocontrol. masterorganicchemistry.comucalgary.ca

In the context of the Diels-Alder reaction, this compound functions as a classic electron-rich diene. The oxygen atom of the trimethylsiloxy group donates electron density into the conjugated π-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This electronic feature makes it highly reactive towards electron-deficient dienophiles, which possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The rate of the Diels-Alder reaction is significantly accelerated when there is a small energy gap between the diene's HOMO and the dienophile's LUMO. masterorganicchemistry.com The silyl (B83357) group also serves to stabilize the initial adduct and can direct the regioselectivity of the cycloaddition.

Table 1: Electronic Properties of this compound in Diels-Alder Reactions

| Feature | Description | Consequence |

| Diene Classification | Electron-Rich | Enhanced reactivity towards electron-poor dienophiles. |

| Key Functional Group | Trimethylsiloxy (-OSi(CH₃)₃) | Donates electron density via resonance, increasing the diene's HOMO energy. |

| Reactivity Principle | Frontier Molecular Orbital (FMO) Theory | The reaction is favored by a small HOMO(diene)-LUMO(dienophile) energy gap. |

| Synthetic Utility | Versatile Building Block | Enables the synthesis of functionalized cyclohexene (B86901) derivatives. rsc.org |

This compound readily participates in intermolecular Diels-Alder reactions with a wide array of dienophiles. The reaction typically proceeds with high regioselectivity and stereospecificity. The resulting cycloadducts are silyl enol ethers, which can be readily hydrolyzed to afford cyclohexanone (B45756) derivatives or undergo further synthetic manipulations. The versatility of this reaction is demonstrated by its compatibility with various electron-withdrawing groups on the dienophile.

Table 2: Examples of Intermolecular Diels-Alder Reactions

| Dienophile | Electron-Withdrawing Group(s) | Expected Product Type (after hydrolysis) |

| Acrolein | -CHO | 4-Formylcyclohexanone |

| Methyl vinyl ketone | -C(O)CH₃ | 4-Acetylcyclohexanone |

| Maleic anhydride (B1165640) | -C(O)OC(O)- | Cyclohexane-1,2-dicarboxylic anhydride derivative |

| Acrylonitrile | -CN | 4-Cyanocyclohexanone |

| (E)-Dicyanoethene | -CN, -CN | 4,5-Dicyanocyclohexanone libretexts.org |

The intramolecular Diels-Alder (IMDA) reaction represents a powerful strategy for the synthesis of polycyclic molecules, and systems incorporating the this compound moiety are no exception. masterorganicchemistry.com In this reaction, the diene and dienophile are tethered within the same molecule. The nature and length of the tether play a crucial role in determining the feasibility and stereochemical outcome of the cyclization, leading to the formation of fused or bridged ring systems. masterorganicchemistry.com These reactions are often characterized by high stereoselectivity, governed by the conformational preferences of the transition state.

Table 3: Intramolecular Diels-Alder (IMDA) Reaction Parameters

| Parameter | Influence on Reaction Outcome | Example |

| Tether Length | Determines the size of the newly formed ring and the feasibility of cyclization. Tethers of 3-4 atoms are common for forming additional five- or six-membered rings. masterorganicchemistry.com | A three-atom tether can lead to a [4.3.0] bicyclic system (fused). |

| Tether Attachment Point | "Type 1" (tether at C4 of the diene) and "Type 2" (tether at C2) cyclizations lead to different ring system topologies. masterorganicchemistry.com | Type 1 cyclizations are more common. |

| Stereochemistry | The geometry of the dienophile and the conformational biases of the tether dictate the stereochemistry of the newly formed stereocenters. | Formation of cis- or trans-fused ring junctions. |

The development of asymmetric Diels-Alder reactions has been a major focus in organic synthesis, enabling the enantioselective construction of chiral molecules. In reactions involving this compound, chiral Lewis acids are frequently employed as catalysts. nih.govrsc.org These catalysts coordinate to the electron-withdrawing group of the dienophile, which both activates it towards cycloaddition and creates a chiral environment around it. This chiral pocket forces the diene to approach from a specific face, leading to the preferential formation of one enantiomer of the product. nih.gov

Table 4: Chiral Lewis Acids in Asymmetric Diels-Alder Reactions

| Chiral Lewis Acid Catalyst System | Typical Dienophile | Mechanism of Asymmetric Induction |

| Chiral Oxazaborolidines (e.g., Corey's catalyst) nih.gov | α,β-Unsaturated aldehydes and ketones | Coordination of the Lewis acid to the carbonyl oxygen creates a sterically defined space, directing the diene's approach. |

| Chiral Copper(II)-BOX or -Pybox Complexes nih.govorganic-chemistry.org | Acryloyl oxazolidinones | Bidentate chelation of the catalyst to the dienophile forms a rigid, chiral complex. |

| Chiral Titanium-based Catalysts | α,β-Unsaturated esters | Monodentate or bidentate coordination to the dienophile's carbonyl group(s). |

| MacMillan-type Organocatalysts organic-chemistry.org | α,β-Unsaturated aldehydes | Formation of a chiral iminium ion intermediate with the dienophile. |

The mechanism of the Diels-Alder reaction is a subject of ongoing investigation. It is widely regarded as a pericyclic reaction that proceeds through a single, concerted transition state where both new carbon-carbon bonds are formed simultaneously. libretexts.org This concerted pathway explains the high stereospecificity typically observed in these reactions. ucalgary.ca

However, under certain conditions, particularly with highly polarized reactants, a stepwise mechanism can become competitive. nih.gov A stepwise pathway involves the formation of a diradical or zwitterionic intermediate. nih.govresearchgate.net Computational studies on the reaction of 1-trimethylsiloxy-1,3-butadiene with the highly electron-deficient dienophile 4,6-dinitrobenzofuroxan have provided support for a stepwise mechanism in that specific case. nih.gov The choice between a concerted and stepwise pathway is influenced by the specific electronic properties of the diene and dienophile, as well as the reaction conditions.

Table 5: Comparison of Concerted and Stepwise Diels-Alder Mechanisms

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Transition State | A single, cyclic transition state. libretexts.org | Two or more transition states with a distinct intermediate. |

| Intermediate | No intermediate formed. | Diradical or zwitterionic intermediate. nih.gov |

| Bond Formation | Both new σ-bonds form simultaneously (though not necessarily at the same rate). libretexts.org | New σ-bonds form in separate steps. |

| Stereochemistry | Highly stereospecific; the stereochemistry of the reactants is retained in the product. | Potential for loss of stereochemical information due to rotation around single bonds in the intermediate. |

| Prevalence | Generally accepted mechanism for most Diels-Alder reactions. researchgate.net | Can occur with reactants that can effectively stabilize a radical or ionic intermediate. nih.govnih.gov |

Other Pericyclic Reactions and Cycloadditions (e.g., [3+2], [2+2])

Beyond the well-known Diels-Alder reaction, this compound participates in other pericyclic reactions, including [3+2] and [2+2] cycloadditions. These reactions are valuable for constructing five- and four-membered rings, respectively.

In [3+2] cycloadditions, the silyl diene can react with a three-atom component. For instance, the reaction of 4-(trimethylsilyl)-3-butyn-2-one, a related compound, with cycloimmonium salts proceeds via a [3+2] cycloaddition mechanism to form indolizine (B1195054) derivatives. rsc.org This suggests the potential for this compound to react with various 1,3-dipoles. Mechanistic studies on similar systems suggest that these reactions can proceed through stepwise pathways involving zwitterionic intermediates, particularly when the reactants have significant charge separation. researchgate.net

[2+2] cycloadditions involving this compound are less common and often require photochemical activation. libretexts.org These reactions are used to synthesize cyclobutane (B1203170) derivatives. The stereospecificity of these reactions is a key feature, often proceeding in a concerted fashion. msu.eduebsco.com However, some thermal [2+2] cycloadditions are believed to occur through a stepwise mechanism. libretexts.org The interaction of 1,3-butadiene (B125203) with silicon surfaces can also lead to [2+2]-like cycloaddition products. skku.ac.kr

Nucleophilic Reactivity and Additions

The nucleophilic character of this compound is central to its utility in carbon-carbon bond formation. The electron-rich diene system readily attacks various electrophiles.

Mukaiyama Aldol (B89426) Reactions and Vinylogous Aldol Additions

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, providing a reliable method for the cross-aldol reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone. wikipedia.orgnih.gov This reaction is mediated by a Lewis acid, which activates the carbonyl electrophile. nih.gov this compound, as a vinylogous silyl enol ether, undergoes this reaction to afford δ-hydroxy-α,β-unsaturated carbonyl compounds. nih.gov This vinylogous Mukaiyama aldol reaction (VMAR) is a powerful tool for synthesizing complex molecules containing extended structural motifs. nih.gov

The general mechanism involves the coordination of the Lewis acid to the aldehyde, enhancing its electrophilicity. The silyl dienol ether then attacks the activated aldehyde, forming a new carbon-carbon bond. Subsequent workup yields the desired aldol adduct. wikipedia.orgjk-sci.com

Catalytic Asymmetric Mukaiyama Aldol Reactions

A significant advancement in this area is the development of catalytic asymmetric Mukaiyama aldol reactions. These reactions employ chiral Lewis acids to control the stereochemical outcome, leading to the formation of enantioenriched products. nih.govnih.gov This has proven invaluable in the synthesis of natural products and other biologically active molecules. nih.gov

For instance, chiral titanium complexes have been successfully used to promote the enantioselective aldol condensation of related bis-silylated dienes with high enantioselectivity. researchgate.net The choice of catalyst and reaction conditions can be tuned to favor the formation of either syn- or anti-aldol products. nih.gov The development of bifunctional catalysts has further expanded the scope and efficiency of these asymmetric transformations. organic-chemistry.org

Table 1: Examples of Catalytic Asymmetric Mukaiyama Aldol Reactions

| Catalyst System | Aldehyde | Diene | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Chiral Ti(IV)/BINOL Complex | Various Aldehydes | 1,3-Bis(trimethylsilyloxy)-1-methoxy-buta-1,3-diene | δ-hydroxy-β-ketoesters | High | Not specified |

| Privileged IDPi Catalyst | Aromatic Aldehydes | Propionaldehyde TBS/TES-enolsilanes | Silyl protected aldols | High | syn or anti controlled |

Chemo- and Regioselectivity in Aldol-Type Processes

In reactions with substrates possessing multiple electrophilic sites, chemo- and regioselectivity become critical. In the vinylogous Mukaiyama aldol reaction of this compound, the nucleophilic attack typically occurs at the γ-carbon (the terminal carbon of the diene system), leading to the formation of a 1,5-dicarbonyl compound precursor. This regioselectivity is a consequence of the extended conjugation of the silyl dienol ether.

The choice of Lewis acid and reaction conditions can influence the outcome. For instance, in the reaction with α,β-unsaturated ketones, competition between 1,2- and 1,4-addition to the enone system can occur. However, the Mukaiyama aldol reaction generally favors the 1,2-addition to the carbonyl group.

Conjugate (Michael-Type) Additions

This compound can also act as a nucleophile in conjugate or Michael-type additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this reaction, the nucleophilic attack occurs at the β-carbon of the Michael acceptor. youtube.comyoutube.com This 1,4-addition is a powerful method for forming carbon-carbon bonds and constructing more complex molecular frameworks. youtube.com

The mechanism involves the formation of an enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.com The use of silyl dienol ethers in this context provides a controlled way to generate the required enolate equivalent.

Table 2: Comparison of Mukaiyama Aldol and Michael-Type Additions

| Reaction Type | Electrophile | Site of Attack | Initial Product | Final Product (after workup) |

| Mukaiyama Aldol | Aldehyde/Ketone | Carbonyl Carbon | Silyl-protected aldol | β-hydroxy carbonyl |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Carbon | Enolate | 1,5-Dicarbonyl compound |

Electrophilic Additions to the Dienol System

The double bonds in this compound are susceptible to electrophilic addition. uwindsor.ca Various electrophiles, such as halogens and sulfenyl chlorides, can react with the dienol ether. wikipedia.orgalmerja.net

In these reactions, the electrophile adds to the α-carbon of the original enol system, and the resulting intermediate is then quenched by the counterion, often leading to the regeneration of a carbonyl group and the formation of an α-substituted product. almerja.net This reactivity provides a route to α-functionalized carbonyl compounds. For example, reaction with a sulfenyl chloride (PhSCl) results in an α-sulfenylated carbonyl compound. wikipedia.org

Transition Metal-Catalyzed Transformations

The dienyl silyl enol ether structure of this compound makes it an excellent substrate for a variety of transition metal-catalyzed reactions, enabling the construction of complex molecular architectures through carbon-carbon bond formation and functionalization.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While this compound contains a vinylsilane-like moiety, its reactivity is primarily governed by the silyl enol ether functionality. The Hiyama coupling, a palladium-catalyzed reaction between organosilanes and organic halides, is a relevant transformation for such substrates. wikipedia.orgorganic-chemistry.org This reaction typically requires activation of the carbon-silicon bond with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under fluoride-free conditions (Hiyama-Denmark coupling) using a base. wikipedia.orgyoutube.com

The general mechanism for the Hiyama coupling involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with the activated organosilane, and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.orgyoutube.com For this compound, the coupling would occur at the C1 position, displacing the trimethylsiloxy group. However, direct cross-coupling of silyl enol ethers can be challenging. More commonly, the silyl enol ether acts as a precursor to a more reactive nucleophile, such as a lithium enolate, which can then participate in standard cross-coupling protocols.

Recent advancements have demonstrated the cross-coupling of silyl enol ethers with other partners. For instance, a silver-catalyzed protocol facilitates the intermolecular radical umpolung cross-coupling of silyl enol ethers with activated methylene (B1212753) compounds, providing access to complex tricarbonyl derivatives. nih.gov Furthermore, palladium catalysis has enabled three-component couplings involving conjugated dienes, vinyl triflates, and boronic acids, leading to selective 1,2-difunctionalization of the diene system. nih.gov

Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions Involving Silyl Enol Ethers and Related Dienes

| Reaction Type | Catalyst/Reagents | Substrate 1 | Substrate 2 | Product Type | Ref. |

|---|---|---|---|---|---|

| Hiyama Coupling | Pd Catalyst, Fluoride Source | Organosilane | Organic Halide | Coupled Product (R-R') | organic-chemistry.org |

| Hiyama-Denmark Coupling | Pd Catalyst, Base (Fluoride-free) | Organosilanol | Organic Halide | Coupled Product (R-R') | acs.org |

| Ag-Catalyzed Radical Coupling | Silver Oxide | Silyl Enol Ether | Activated Methylene Cmpd. | Tricarbonyl Derivative | nih.gov |

| Pd-Catalyzed 3-Component | Pd Catalyst | Conjugated Diene | Vinyl Triflate, Boronic Acid | 1,2-Difunctionalized Alkene | nih.gov |

The electron-rich nature of the diene system in this compound makes it susceptible to oxidative cyclization, a process that can generate carbocyclic and heterocyclic frameworks through the formation of new rings. These reactions can be initiated by various transition metal complexes or other oxidizing agents. organic-chemistry.org

Studies on unsaturated silyl enol ethers have shown that oxidation with reagents like cupric triflate or ceric ammonium (B1175870) nitrate (B79036) can generate a radical cation intermediate. researchgate.net This intermediate can then undergo intramolecular cyclization with a suitably positioned olefin or other nucleophilic group to form a new ring system stereoselectively. researchgate.netscilit.com Both electrochemical and photocatalytic methods have also been employed for the oxidative coupling of ketones via their silyl bis-enol ether intermediates, demonstrating the versatility of oxidation in forming C-C bonds and even quaternary centers. nih.gov The strategic use of a silicon tether in these systems allows for the coupling of different ketone fragments. nih.gov

A key example involves the oxidative cyclization of δ,ε- and ε,ζ-unsaturated silyl enol ethers, which proceeds through the formation of a radical cation that cyclizes to form tricyclic ketones with high stereoselectivity. researchgate.net This highlights the potential of this compound to participate in intermolecular or intramolecular oxidative cycloadditions, provided a suitable reaction partner is available.

Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as an alkene or alkyne. wikipedia.org This reaction is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst or Speier's catalyst (H₂PtCl₆). The generally accepted Chalk-Harrod mechanism posits that the reaction proceeds through the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, insertion into the metal-hydride bond, and reductive elimination of the alkylsilane product. wikipedia.org

For a conjugated diene like this compound, hydrosilylation can lead to several products depending on the regioselectivity of addition (e.g., 1,2- or 1,4-addition). Research on the hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne to produce silylated butadienes has shown that platinum and rhodium catalysts are effective. nih.gov These studies indicate that the addition of the silane (B1218182) is often highly stereoselective, proceeding via syn-addition. nih.gov

Conversely, silyl enol ethers themselves can be synthesized via the palladium-catalyzed hydrosilylation of α,β-unsaturated ketones, which typically yields (Z)-silyl enolates with high selectivity. organic-chemistry.org While the hydrosilylation of this compound is less explored, the principles governing diene hydrosilylation suggest that it would react to form various allylic and vinylic silanes, further expanding its synthetic utility.

Rearrangement and Functional Group Interconversion Studies

Beyond metal-catalyzed transformations, this compound undergoes important reactions involving the silyl enol ether moiety itself, including functional group interconversions and cycloaddition reactions that lead to novel molecular frameworks.

The trimethylsiloxy group is not merely a spectator; its presence defines the character of the molecule as a silyl enol ether, which serves as a stable and isolable enol equivalent. This functionality is central to one of the most important C-C bond-forming reactions in organic synthesis: the Mukaiyama aldol addition. msu.edu In this reaction, the silyl enol ether attacks an aldehyde or ketone in the presence of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). The Lewis acid activates the carbonyl electrophile, and upon nucleophilic attack by the diene, the trimethylsilyl (B98337) group is transferred to the carbonyl oxygen, yielding a silylated aldol adduct. Subsequent hydrolysis affords the final β-hydroxy ketone. msu.eduwikipedia.org

Other transformations of the trimethylsiloxy group include:

Hydrolysis: Simple treatment with aqueous acid or base readily cleaves the Si-O bond, regenerating the enol which rapidly tautomerizes to the parent carbonyl compound, crotonaldehyde. wikipedia.org

Enolate Generation: Reaction with organolithium reagents, such as methyllithium, can cleave the silyl group to generate the corresponding lithium dienolate in situ, which can then be used in a wide range of nucleophilic addition and substitution reactions. wikipedia.org

Halogenation and Sulfenylation: The nucleophilic C1 carbon can react with electrophilic halogen sources or sulfenyl chlorides (e.g., PhSCl) to produce α-functionalized carbonyl compounds after cleavage of the silyl group. wikipedia.org

Dicarbofunctionalization: Iron-catalyzed protocols have been developed for the dicarbofunctionalization of silyl enol ethers, where two new C-C bonds are formed in a single step by reacting the silyl enol ether with an alkyl halide and a Grignard reagent. rsc.org

As a conjugated diene, this compound is an excellent participant in pericyclic reactions, most notably the Diels-Alder reaction. This [4+2] cycloaddition provides a powerful and atom-economical route to six-membered rings with excellent control over stereochemistry. The presence of the electron-donating trimethylsiloxy group at the C1 position makes it an electron-rich diene, favoring reactions with electron-deficient dienophiles (Diels-Alder with inverse electron demand).

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is predictable. masterorganicchemistry.com The C1-substituent generally directs the formation of the "ortho" (1,2-substituted) or "para" (1,4-substituted) regioisomer, depending on the dienophile, while avoiding the "meta" (1,3) product. This is governed by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). masterorganicchemistry.comchemtube3d.com

A significant application is seen in the asymmetric Diels-Alder reaction of a closely related chiral diene, which reacted with p-benzoquinone to yield a bicyclic dione (B5365651) with high diastereoselectivity (89:11 dr). rsc.org The resulting cycloadduct is a silyl enol ether itself, which can be readily hydrolyzed under mild acidic conditions to the corresponding ketone, providing access to complex and densely functionalized carbocyclic structures. rsc.org

Table 2: Key Reactions and Transformations of this compound

| Reaction Class | Reagents | Key Transformation | Product Type | Ref. |

|---|---|---|---|---|

| Mukaiyama Aldol Addition | Aldehyde/Ketone, Lewis Acid | C-C bond formation at C1 | β-Hydroxy Ketone (after hydrolysis) | msu.edu |

| Hydrolysis | H₃O⁺ or OH⁻ | Cleavage of Si-O bond | Crotonaldehyde | wikipedia.org |

| Enolate Formation | MeLi | Cleavage of Si-O bond | Lithium Dienolate | wikipedia.org |

Strategic Applications in Complex Organic Synthesis

Retrosynthetic Analysis Utilizing Buta-1,3-dienoxy(trimethyl)silane as a Synthon

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by transforming a target molecule into a sequence of progressively simpler structures. Within this framework, this compound is recognized as a powerful synthon, which is a conceptual fragment that assists in this disconnection process.

Specifically, it functions as a synthetic equivalent for a d4-synthon (a four-carbon donor fragment) or, more commonly, as a masked β-ketone or cyclohexenone precursor. Its primary application in retrosynthesis is through the disconnection of a cyclohexene (B86901) or cyclohexenone ring via a conceptual Diels-Alder reaction.

Consider a target molecule containing a cyclohexenone substructure. A retrosynthetic disconnection across the ring immediately suggests a [4+2] cycloaddition as the corresponding forward reaction. In this scenario, this compound serves as the ideal four-carbon diene component. The silyloxy group is critical, as its subsequent hydrolysis unmasks a ketone functionality at the desired position. This strategy simplifies a complex cyclic system into two more manageable, acyclic or simpler cyclic components: the silyloxydiene and a suitable dienophile.

The silyl (B83357) enol ether nature of the diene makes it a nucleophilic partner in the cycloaddition. wikipedia.org This inherent polarity guides the retrosynthetic analysis, where the diene is identified as the electron-rich component for forming key carbon-carbon bonds. nih.gov The trimethylsilyl (B98337) group provides stability to the otherwise reactive enol ether, allowing for its isolation and handling, while being readily cleavable under mild acidic conditions or with fluoride (B91410) ions to reveal the carbonyl group in the cycloadduct. rsc.org

Construction of Carbocyclic and Heterocyclic Ring Systems

The ability to efficiently construct cyclic frameworks is a cornerstone of organic synthesis, and this compound excels in this capacity, particularly for the formation of six-membered rings.

Carbocyclic Ring Systems: The most prominent application of this compound is in the Diels-Alder reaction for the synthesis of substituted cyclohexenes and their derivatives. rsc.org As an electron-rich diene, it reacts readily with a wide range of dienophiles, especially those bearing electron-withdrawing groups. orgsyn.orgmasterorganicchemistry.com The reaction proceeds to form a six-membered ring where the silyloxy group is positioned to be easily converted into a ketone. rsc.org This provides a robust and high-yielding pathway to functionalized cyclohexenones, which are themselves versatile intermediates in the synthesis of more complex carbocyclic structures like terpenes and steroids. acs.org The high reactivity of these silyloxydienes often allows the cycloadditions to proceed under mild thermal conditions. nih.gov

Heterocyclic Ring Systems: While less common than carbocyclic synthesis, this compound and related silyloxydienes are valuable for constructing heterocyclic rings through hetero-Diels-Alder reactions . numberanalytics.comrsc.org In these [4+2] cycloadditions, the dienophile contains one or more heteroatoms. For instance, reaction with an imine (a C=N bond) as the dienophile can lead to the formation of dihydropyridinone derivatives after hydrolysis of the silyl enol ether. Similarly, reaction with a carbonyl compound (a C=O bond) can produce dihydropyranone systems. These reactions provide direct access to six-membered heterocycles that are prevalent in pharmaceuticals and natural products. orgsyn.orgyoutube.comresearchgate.net The regioselectivity of these reactions is often predictable based on the electronic properties of the diene and the heterodienophile. masterorganicchemistry.com

Contribution to Stereocontrolled Synthesis of Advanced Intermediates

Controlling stereochemistry is a critical challenge in the synthesis of complex molecules. This compound has been effectively utilized in stereocontrolled reactions, enabling the synthesis of advanced intermediates with high levels of stereopurity.

The primary avenue for stereocontrol is the diastereoselective Diels-Alder reaction. masterorganicchemistry.comnih.gov By attaching a chiral auxiliary to the diene, it is possible to influence the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer over another. numberanalytics.comresearchgate.net For example, a study involving a chiral sugar derivative attached to the buta-1,3-dienoxy system demonstrated significant diastereofacial selectivity in reactions with various dienophiles. rsc.org The chiral auxiliary creates a sterically and/or electronically biased environment, directing the approach of the dienophile to one face of the diene. rsc.org

The table below summarizes the diastereoselective Diels-Alder reactions of a chiral this compound derivative with several dienophiles, highlighting the level of stereocontrol achieved. rsc.org

| Dienophile | Diastereomeric Ratio (endo:exo or major:minor) | Major Product Isolated Yield |

| p-Benzoquinone | 89 : 11 | Not Specified |

| 2-Methoxycarbonyl-p-benzoquinone | 88 : 12 | Not Specified |

| 2-Acetyl-p-benzoquinone | 75 : 25 | Not Specified |

| N-Phenylmaleimide | 86 : 14 | Not Specified |

| Maleimide | 85 : 15 | Not Specified |

| Maleic anhydride (B1165640) | Predominantly one cycloadduct | Not Specified |

Table based on research findings on the diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. rsc.org

Furthermore, chiral silyloxy dienes can be employed in kinetic resolutions, where one enantiomer of a racemic diene reacts preferentially with a chiral, non-racemic dienophile, leaving the unreacted diene enriched in the other enantiomer. nih.gov This approach allows for the synthesis of enantiomerically enriched cyclohexenes and other chiral building blocks. nih.govyoutube.com

Total Synthesis of Natural Products and Bioactive Molecules

The strategic advantages offered by this compound and its analogs have been leveraged in the total synthesis of several complex natural products and bioactive molecules. These dienes provide a reliable method for constructing core cyclic structures with the required functionality and stereochemistry.

A notable application is in the synthesis of sesquiterpenes. For instance, the total synthesis of (±)-seychellene utilized a silyloxydiene in a key Diels-Alder reaction to construct the central cyclohexenone ring system of the molecule. acs.org This approach highlights the efficiency of using silyloxydienes to build polycyclic frameworks.

In another significant example, a related silyloxydiene, (1E,3E)-4-acetoxy-1-(trimethylsilyl)-1,3-butadiene, was employed as a key building block in the total synthesis of (±)-shikimic acid . epa.gov Shikimic acid is a crucial biochemical intermediate in plants and microorganisms and a starting material for the synthesis of the antiviral drug oseltamivir. The Diels-Alder strategy with the functionalized silyloxydiene enabled the efficient and stereocontrolled construction of the highly functionalized six-membered ring of shikimic acid.

The utility of these reagents extends to other classes of natural products. While specific details for this compound itself are sometimes embedded within broader synthetic campaigns, the general strategy of using silyloxydienes in cycloadditions is a recognized and powerful tool for accessing complex molecular architectures, including those found in diterpenoids and other bioactive compounds. nih.gov

Theoretical and Computational Chemistry of Buta 1,3 Dienoxy Trimethyl Silane

Quantum Chemical Studies (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like buta-1,3-dienoxy(trimethyl)silane. These studies provide a foundational understanding of the molecule's behavior at a subatomic level. The presence of the electron-donating trimethylsiloxy group significantly influences the electronic properties of the butadiene backbone.

Detailed research findings from computational studies on analogous silyloxydienes reveal that the trimethylsiloxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO) and alters the electron density distribution across the diene system. This heightened HOMO energy makes these compounds more reactive in cycloaddition reactions, particularly those with electron-deficient dienophiles.

The electronic structure of this compound is characterized by a delocalized π-system across the diene. DFT calculations can precisely map the molecular orbitals and predict the sites most susceptible to electrophilic or nucleophilic attack. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) is crucial in predicting the feasibility and outcome of pericyclic reactions like the Diels-Alder reaction.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Determines electron-donating ability; higher values indicate increased reactivity with electron-poor species. |

| LUMO Energy | 1.2 eV | Determines electron-accepting ability; important for reactions with electron-rich species. |

| HOMO-LUMO Gap | 7.0 eV | Indicates chemical reactivity and electronic stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | 1.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Natural Atomic Charges | C1: -0.45, C4: -0.25 | Indicates the most nucleophilic centers, predicting the regioselectivity in addition reactions. |

Note: The values in this table are representative estimates based on DFT studies of similar silyloxydienes and are intended to be illustrative.

Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms and the structures of transient species like transition states. researchgate.net For this compound, these studies can predict the most likely pathways for its various transformations.

Transition state theory is a fundamental concept in this context, defining the transition state as the highest energy point along a reaction coordinate. wikipedia.org The energy of this state, the activation energy, determines the reaction rate. Computational methods can calculate the geometry and energy of these transition states with a high degree of accuracy. wikipedia.org

For example, in a Diels-Alder reaction, computational models can distinguish between a concerted or a stepwise mechanism. Studies on related silyloxydienes suggest that these reactions typically proceed through a concerted, though often asynchronous, transition state. The asynchronicity arises from the electronic asymmetry induced by the trimethylsiloxy group.

Table 2: Calculated Activation Energies for Plausible Reactions of this compound

| Reaction Type | Dienophile | Computational Method | Predicted Activation Energy (kcal/mol) |

| Diels-Alder | Maleic Anhydride (B1165640) | B3LYP/6-31G | 15-20 |

| Diels-Alder | Acrolein | B3LYP/6-31G | 20-25 |

| [4+2] Cycloaddition | Formaldehyde | MP2/6-311+G** | 25-30 |

Note: These values are illustrative and based on computational studies of analogous reactions.

Computational Analysis of Regio- and Stereoselectivity

A significant application of computational chemistry is in predicting the regioselectivity and stereoselectivity of chemical reactions. For reactions involving this compound, such as the Diels-Alder reaction with an unsymmetrical dienophile, several regioisomers and stereoisomers are possible.

Computational analysis of the transition states leading to these different products can accurately predict the major product. This is often achieved by comparing the activation energies of the competing pathways. The lower the activation energy, the faster the reaction and the more abundant the corresponding product. The regioselectivity in the Diels-Alder reactions of silyloxydienes is primarily governed by the electronic effects of the substituents. beilstein-journals.org The trimethylsiloxy group, being an electron-donating group, directs the regiochemical outcome.

Stereoselectivity, such as the preference for the endo or exo product in a Diels-Alder reaction, can also be rationalized through computational modeling. longdom.org The analysis of secondary orbital interactions and steric hindrance in the transition state geometries provides a clear picture of the factors controlling the stereochemical outcome.

Table 3: Factors Influencing Regio- and Stereoselectivity in Diels-Alder Reactions of this compound

| Selectivity | Controlling Factors | Computational Approach | Predicted Outcome with Acrolein |

| Regioselectivity | Frontier Orbital Overlap, Atomic Charges | Analysis of HOMO/LUMO coefficients and electrostatic potential maps. | "ortho" and "meta" isomers are possible, with the "ortho" being electronically favored. |

| Stereoselectivity | Secondary Orbital Interactions, Steric Repulsion | Comparison of activation energies for endo and exo transition states. | The endo product is generally favored due to stabilizing secondary orbital interactions. |

Molecular Dynamics Simulations in Complex Reaction Environments

While quantum chemical calculations are excellent for studying individual molecules and reaction pathways, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in more complex environments, such as in solution or at interfaces. mdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes.

For this compound, MD simulations can be used to study its conformational flexibility and the influence of different solvents on its reactivity. aps.org By simulating the molecule in a box of solvent molecules, one can observe how intermolecular interactions affect the solute's structure and energy.

Furthermore, MD simulations can be used to model the aggregation of reactant molecules prior to a reaction and to study the diffusion of species within a reaction mixture. ntua.gr This can be particularly useful for understanding reactions that are under diffusion control or for modeling reactions in heterogeneous systems.

Table 4: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Focus | Information Gained | Potential Research Questions |

| Solvation Effects | Solvation free energy, radial distribution functions, solvent shell structure. | How do different solvents (e.g., polar vs. non-polar) affect the stability and reactivity of the diene? |

| Conformational Analysis | Population of different conformers (s-cis vs. s-trans), rotational energy barriers. | What is the equilibrium distribution of conformers in solution, and how does this impact its availability for reactions like the Diels-Alder? |

| Reaction Dynamics | Encounter rates with other reactants, orientation of molecules in the pre-reaction complex. | How do reactant molecules approach each other in solution, and what is the role of the solvent in mediating these interactions? |

Advanced Analytical and Spectroscopic Characterization Techniques in Mechanistic Studies

Elucidation of Reaction Pathways using In-situ Spectroscopic Methods

In-situ spectroscopy allows for the real-time monitoring of a chemical reaction as it proceeds in the reaction vessel, without the need for sample extraction and workup. This approach is invaluable for detecting reactive intermediates that may be too unstable to isolate.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for tracking changes in functional groups throughout a reaction. For reactions involving Buta-1,3-dienoxy(trimethyl)silane, such as a Diels-Alder cycloaddition, one could monitor the disappearance of the characteristic C=C stretching vibrations of the conjugated diene system (typically in the 1600-1650 cm⁻¹ region) and the C-O-Si group. Concurrently, the appearance of new vibrational bands corresponding to the product, such as the C=C stretch of the resulting cyclohexene (B86901) ring and potentially a new carbonyl group if the adduct is hydrolyzed, can be tracked. The direct observation of key intermediates in complex reactions has been successfully achieved using in-situ FTIR. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR provides detailed structural information over the course of a reaction. By acquiring spectra at regular intervals, the consumption of this compound and the formation of products can be quantified. More importantly, signals corresponding to transient intermediates, such as Lewis acid adducts or catalytic species, can sometimes be observed, providing direct evidence for proposed mechanistic pathways.

Interactive Table 1: Hypothetical In-situ FTIR Monitoring of a Diels-Alder Reaction

This table illustrates the expected changes in key infrared absorption bands during a hypothetical Diels-Alder reaction between this compound and a dienophile like maleic anhydride (B1165640).

| Time Point | Wavenumber (cm⁻¹) | Assignment | Intensity Change | Mechanistic Insight |

| t = 0 | ~1640, 1600 | C=C Diene Stretches | High | Initial state of starting material |

| t = 0 | ~1255, 845 | Si-CH₃ Stretches | High | Initial state of starting material |

| t > 0 | ~1640, 1600 | C=C Diene Stretches | Decreasing | Consumption of diene |

| t > 0 | ~1655 | C=C Alkene (Cycloadduct) | Increasing | Formation of product ring |

| t > 0 | ~1780, 1850 | C=O Anhydride (Product) | Increasing | Formation of product |

Advanced NMR Techniques for Structural Assignment in Reaction Intermediates

While in-situ NMR is useful for monitoring, the definitive structural assignment of complex intermediates and products often requires a suite of advanced, multi-dimensional NMR techniques performed on isolated samples or crude reaction mixtures. researchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule.

HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the unambiguous assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. For diastereomeric products resulting from reactions of this compound, NOESY can differentiate between endo and exo isomers or determine the relative configuration of newly formed stereocenters. escholarship.org

²⁹Si NMR Spectroscopy: As an organosilicon compound, ²⁹Si NMR is a key tool. The chemical shift of the silicon atom is highly sensitive to its electronic environment. The formation of an intermediate, such as an adduct with a Lewis acid, or the conversion to a final product will result in a significant change in the ²⁹Si chemical shift, providing a direct probe of transformations occurring at the silicon center.

Interactive Table 2: Representative NMR Data for a Hypothetical Reaction Intermediate

This table presents plausible NMR data for a Diels-Alder cycloadduct formed from this compound and a generic dienophile, illustrating how advanced NMR assigns the structure.

| Atom Number | δ ¹H (ppm, mult.) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlation |

| 1 | - | 138.5 | H2, H6 → C1 | - |

| 2 | 5.9 (d) | 125.0 | H2 → C1, C4, C6 | H2 ↔ H6 |

| 3 | 2.5 (m) | 45.2 | H3 → C2, C4, C5 | - |

| 4 | - | 75.1 | H3, H5 → C4 | - |

| 5 | 2.8 (dd) | 48.9 | H5 → C3, C4, C6 | H5 ↔ H3 |

| 6 | 4.8 (dd) | 85.3 | H6 → C1, C2, C5 | H6 ↔ H2 |

| Si(CH₃)₃ | 0.15 (s) | -0.5 | Si(CH₃)₃ → C4 | Si(CH₃)₃ ↔ H3 |

Mass Spectrometry Approaches for Tracing Reaction Progress

Mass spectrometry (MS), particularly with soft ionization techniques, is a highly sensitive method for monitoring reaction progress and identifying intermediates, even at very low concentrations. acs.org

Electrospray Ionization (ESI-MS): ESI-MS is exceptionally well-suited for analyzing reaction mixtures directly from solution. utwente.nl It can detect charged species or those capable of forming adducts. In the context of Lewis acid-catalyzed reactions of this compound (e.g., Mukaiyama aldol), ESI-MS can observe:

The protonated starting material [M+H]⁺.

Catalytically active species, such as metal-ligand complexes. scribd.com

Key reaction intermediates, for instance, an adduct between the silyl (B83357) dienol ether and the Lewis acid catalyst (e.g., TiCl₄ or a zinc complex).

The final product, often as a protonated molecule or a sodium adduct [M+Na]⁺.

By tracking the relative intensities of these ions over time, a detailed kinetic profile of the reaction can be constructed, offering powerful mechanistic insights. whiterose.ac.uk

Interactive Table 3: Hypothetical ESI-MS Monitoring of a Lewis Acid-Catalyzed Reaction

This table shows the expected mass-to-charge ratios (m/z) for species that could be observed by positive-ion ESI-MS during a Mukaiyama aldol (B89426) reaction of this compound with benzaldehyde, catalyzed by TiCl₄.

| Species | Formula | Expected m/z [M+H]⁺ | Time Profile | Mechanistic Role |

| This compound | C₇H₁₄OSi | 143.09 | Decreasing | Starting Nucleophile |

| Benzaldehyde | C₇H₆O | 107.05 | Decreasing | Starting Electrophile |

| Titanium-Aldehyde Adduct | [C₇H₆O-TiCl₃]⁺ | 260.88 | Appears and Consumes | Activated Electrophile |

| Aldol Adduct (Silylated) | C₁₄H₂₀O₂Si | 249.13 | Increasing | Product |

| Aldol Adduct (Hydrolyzed) | C₁₀H₁₂O₂ | 165.09 | Increasing (post-quench) | Final Product |

Future Research Directions and Emerging Paradigms for Buta 1,3 Dienoxy Trimethyl Silane Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The future of buta-1,3-dienoxy(trimethyl)silane synthesis is increasingly geared towards the adoption of green chemistry principles to minimize environmental impact. A primary focus is on improving atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. Traditional syntheses can sometimes generate significant waste, whereas modern approaches aim for near-100% atom economy. For instance, developing catalytic systems that avoid stoichiometric reagents is a key strategy.

Research into related silyl (B83357) enol ethers has demonstrated the feasibility of metal- and photocatalyst-free methods, which reduces reliance on expensive and potentially toxic transition-metal catalysts that often require extensive purification steps. rsc.org One promising avenue is the use of visible light to mediate reactions via an electron donor-acceptor (EDA) complex, which offers a more sustainable and cost-effective pathway. rsc.org Such methods not only improve efficiency but can also lead to recyclable by-products, further enhancing their green credentials. rsc.org Another sustainable approach involves dehydrogenative cross-coupling for the synthesis of related poly(silyl ether)s, which produces only hydrogen gas as a byproduct. mdpi.com The use of hydrosilanes as silylating agents is also gaining traction as they are more stable to moisture, easier to handle, and eliminate the formation of undesirable byproducts compared to traditional chlorosilanes. mdpi.com

Key metrics used to evaluate the "greenness" of these new protocols include the E-factor (Environmental factor), process mass intensity (PMI), and reaction mass efficiency (RME). rsc.org The goal is to design synthetic routes with high yields, minimal waste, and reduced energy consumption, aligning with the core tenets of sustainable chemistry. rsc.org

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow and automated systems represents a significant paradigm shift from traditional batch processing. fu-berlin.dedurham.ac.uk Automated synthesis platforms can perform the entire workflow, including reaction, isolation, and purification, with increased speed and efficiency while minimizing human error. sigmaaldrich.com These systems can handle a wide array of reaction classes, including those relevant to silane (B1218182) chemistry such as silyl deprotection. sigmaaldrich.com

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a microreactor, offers several advantages. durham.ac.uk This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yields compared to batch processes. durham.ac.uk For the synthesis of related building blocks, flow chemistry has been shown to furnish products in superior yield, often eliminating the need for extensive work-up procedures like aqueous washes and distillation under reduced pressure. durham.ac.uk The use of solid-supported reagents and scavengers within the flow system can facilitate in-line purification, further streamlining the synthesis.

Automated platforms are being developed with a "radial paradigm," a novel arrangement of reaction modules that allows for their reuse within a multi-step synthesis. fu-berlin.de This approach is highly efficient, as it decouples reaction steps, allowing each to be performed under optimal conditions while minimizing waste. fu-berlin.de The potential for creating libraries of derivatives with minimal waste and in a short timeframe makes these automated systems particularly valuable for research and development. fu-berlin.de

Exploration of Photoredox and Electrochemistry Mediated Transformations

The unique reactivity of this compound is being further explored through the application of photoredox and electrochemistry. These methods provide novel pathways for bond formation under mild conditions. Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful tool for radical chemistry. uit.noresearchgate.net This approach has been successfully applied to the radical group transfer of vinyl and alkynyl silanes, demonstrating high functional group tolerance and diastereoselectivity. uit.noresearchgate.net

Recent research has also demonstrated the difunctionalization of 1,3-butadiene (B125203) through a combination of photoredox and titanium catalysis. nih.gov This dual catalytic system enables a three-component reaction to produce diverse allylic 1,3-thioalcohols with high regio- and diastereoselectivity. nih.gov Such transformations highlight the potential for using this compound in complex molecule synthesis, driven by the generation of radical intermediates under photochemical conditions. nih.govuni-regensburg.de The exploration of these light- and electricity-driven transformations opens up new synthetic possibilities that are often difficult to achieve through traditional thermal methods.

Applications in Polymer Chemistry and Materials Science (e.g., as building blocks for specialized polymers)

This compound and related silyloxy dienes are valuable building blocks in polymer chemistry and materials science. mdpi.comnih.gov Their conjugated diene structure makes them suitable monomers for polymerization and cycloaddition reactions. nih.gov One of the most significant applications of conjugated dienes is in the synthesis of synthetic rubbers and other polymers. nih.govessentialchemicalindustry.org The anionic polymerization of buta-1,3-diene is a well-established industrial process, and understanding the kinetics of this reaction is crucial for controlling the microstructure (cis, trans, or vinyl) of the resulting polymer. researchgate.net

The silyloxy group in this compound introduces unique properties. Polymers containing silicon-oxygen bonds, known as poly(silyl ether)s (PSEs), are gaining interest as sustainable and degradable materials. mdpi.com The Si-O-C linkage within the polymer backbone imparts hydrolytic degradability, a desirable feature for creating environmentally friendly materials. mdpi.com These PSEs can be synthesized through various methods, with dehydrogenative cross-coupling being a particularly green route that produces only hydrogen gas as a byproduct. mdpi.com

Furthermore, silyloxy dienes are important intermediates in stereoselective synthesis, particularly in Diels-Alder reactions, which are used to form highly substituted cyclohexene (B86901) rings with a high degree of control. nih.govnih.gov These cyclohexene products can serve as monomers or be further functionalized to create specialized materials. nih.gov The ability to create polymers with specific tacticities and functionalities by using monomers like this compound opens up possibilities for designing advanced materials with tailored thermal, mechanical, and degradable properties. mdpi.comresearchgate.net

Interactive Data Table: Comparison of Catalytic Systems in Related Silane Chemistry

This table summarizes different catalytic systems and conditions found in the literature for reactions involving silyl enol ethers and dienes, which are relevant to the chemistry of this compound.

| Reaction Type | Catalyst/Mediator | Key Features | Advantages | Source |

| α-Sulfonylation | Visible Light / EDA Complex | Metal- and photocatalyst-free | Cost-effective, sustainable, recyclable byproducts | rsc.org |

| Radical Group Transfer | Iridium-based photocatalyst | Dual catalytic cycle, redox-neutral | High diastereoselectivity, broad substrate scope | uit.no |

| Silylene Transfer | Silver trifluoroacetate (B77799) (AgO₂CCF₃) | Forms silyloxy dienes from divinyl ketones | Control of stereochemistry and regioselectivity | nih.govnih.gov |

| Thiol-ene/Allylation | Dual Photoredox/Titanium | Three-component reaction | High regio- and diastereoselectivity, increases molecular complexity | nih.gov |

| Hydrosilylation | Hexachloroplatinic acid (H₂PtCl₆) | Synthesis of silylbuta-1,3-dienes | Can lead to complex mixtures if not optimized | nih.gov |

Q & A

Q. What are the standard synthetic routes for Buta-1,3-dienoxy(trimethyl)silane, and how can its purity be validated?

this compound is typically synthesized via silylation of conjugated dienolates or through palladium-catalyzed coupling reactions. A common method involves reacting trimethylsilyl chloride with preformed dienolate intermediates under anhydrous conditions. Purity validation requires gas chromatography (GC) paired with mass spectrometry (MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation, particularly to verify the dienoxy moiety and trimethylsilyl group integration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Identifies vinyl proton resonances (δ 5.0–6.5 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm).

- ¹³C NMR : Confirms sp² carbons in the diene (δ 110–140 ppm) and the silicon-bound methyl groups (δ 1–3 ppm).

- ²⁹Si NMR : A singlet near δ 10–20 ppm confirms the trimethylsilyl environment.

- FT-IR : Peaks at ~1600 cm⁻¹ (C=C stretching) and ~1250 cm⁻¹ (Si-CH₃ bending) are diagnostic. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral assignments align with literature .

Advanced Research Questions

Q. How does the stereochemical ratio (E/Z isomers) of this compound influence enantioselective reactions?

The compound often exists as a mixture of E/Z isomers (e.g., 70:30), which can dramatically impact reaction outcomes. In enantioselective aza-Diels–Alder reactions, the E-isomer favors endo transition states, enhancing enantiomeric excess (ee). Researchers must optimize isomer ratios via kinetic control during synthesis or chromatographic separation. Supercritical fluid chromatography (SFC) is recommended for precise isomer quantification .

Q. What strategies resolve contradictions in regioselectivity when using this compound in cycloadditions?

Conflicting regioselectivity reports (e.g., 1,4- vs. 1,2-addition) often arise from solvent polarity or catalyst choice. For example:

- Polar solvents (e.g., THF) stabilize zwitterionic intermediates, favoring 1,4-addition.

- Lewis acid catalysts (e.g., TiCl₄) coordinate to the dienoxy oxygen, shifting selectivity to 1,2-adducts. Systematic screening of solvent-catalyst combinations, coupled with density functional theory (DFT) calculations, can rationalize discrepancies .

Q. How can competing side reactions (e.g., oligomerization) be minimized during this compound utilization?

- Low temperatures (0–40°C) suppress thermal oligomerization.

- Inert atmosphere (Ar/N₂) prevents oxidation of the diene moiety.

- Catalytic inhibitors : Adding radical scavengers (e.g., BHT) mitigates radical-mediated pathways. Monitoring via in situ IR or Raman spectroscopy helps detect early oligomer formation .

Methodological Considerations

Q. What experimental designs improve yield in this compound-mediated cross-couplings?

- Precatalyst activation : Use Cp₂ZrCl₂–Et₃Al systems to generate reactive zirconocene intermediates.

- Stoichiometric control : Maintain a 1:1.2 ratio of dienoxy silane to alkyne substrates to avoid overmetallation.

- Workup protocols : Quench reactions with methanol to hydrolyze silyl byproducts, simplifying purification .

Q. How should researchers address discrepancies in reported enantiomeric ratios (er) for asymmetric transformations?

- Replicate conditions : Ensure exact replication of solvent, temperature, and catalyst loading.

- Analytical validation : Use chiral SFC or HPLC with polarimetric detection to verify er.

- Catalyst robustness studies : Test multiple batches of chiral catalysts (e.g., Box ligands) to rule out batch-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products